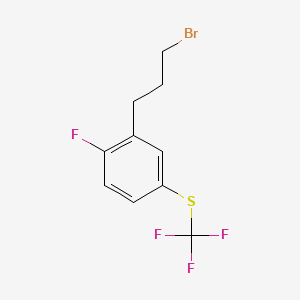

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18823006

Molecular Formula: C10H9BrF4S

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrF4S |

|---|---|

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |

| Standard InChI Key | GFUVBDVWADMVGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1SC(F)(F)F)CCCBr)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring features three distinct substituents:

-

3-Bromopropyl group at position 1: A three-carbon chain terminated by a bromine atom, enabling nucleophilic substitution or cross-coupling reactions.

-

Fluorine atom at position 2: An electronegative substituent that modulates electronic density and enhances metabolic stability.

-

Trifluoromethylthio group (-SCF₃) at position 5: A strongly electron-withdrawing group that increases lipophilicity and resistance to oxidative degradation .

The spatial arrangement of these groups is critical to the compound’s reactivity. For example, the bromopropyl chain’s position ortho to fluorine and para to the -SCF₃ group creates steric and electronic effects that influence reaction pathways.

Spectroscopic Signatures

While experimental data for this specific compound are sparse, analogous structures provide benchmarks:

-

¹⁹F NMR: The -SCF₃ group typically resonates near δ -40 ppm, while aromatic fluorine appears upfield (δ -110 to -120 ppm) .

-

¹H NMR: Protons on the bromopropyl chain exhibit splitting patterns consistent with coupling to adjacent fluorine atoms (e.g., δ 3.4–3.6 ppm for CH₂Br).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrF₄S |

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylsulfanyl)benzene |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)F)CCCBr |

| Topological Polar Surface Area | 36.4 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene likely involves multi-step functionalization of a pre-substituted benzene ring. A plausible route includes:

-

Introduction of the trifluoromethylthio group: Electrophilic thiolation using (CF₃)₂S₂ under Lewis acid catalysis.

-

Fluorination: Directed ortho-metalation followed by fluorination with N-fluoropyridinium salts.

-

Bromopropyl attachment: Alkylation of a phenolic intermediate with 1,3-dibromopropane, followed by purification via column chromatography .

Industrial-scale production may employ continuous-flow reactors to optimize yields and minimize byproducts.

Reaction Dynamics

The compound’s reactivity is dominated by its functional groups:

-

Bromopropyl chain: Participates in nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like azides or sulfides.

-

Aromatic ring: The -SCF₃ group deactivates the ring toward electrophilic substitution but facilitates radical-mediated reactions.

Table 2: Common Reaction Types and Outcomes

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 80°C | 1-(3-Azidopropyl)-2-fluoro-5-(trifluoromethylthio)benzene |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivatives |

| Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide or sulfone derivatives |

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–100°C and decomposition temperatures exceeding 200°C under nitrogen .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

| Compound | Key Differences |

|---|---|

| 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene | -O-CF₃ vs. -S-CF₃; altered electronic effects |

| 2-Fluoro-5-bromo-3-trifluoromethylthio-benzene | No bromopropyl chain; reduced alkylation potential |

| 1-Bromo-2-fluoro-4-trifluoromethyl-benzene | Different substituent positions; distinct reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume